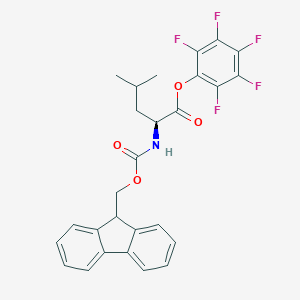

Fmoc-Leu-OPfp

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22F5NO4/c1-13(2)11-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,33,35)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQJCLLWLHKJLU-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544409 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-88-0 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-L-leucin pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-Leu-OPfp chemical structure and properties

An In-depth Technical Guide to Fmoc-Leu-OPfp: Structure, Properties, and Applications

Introduction

N-α-Fmoc-L-leucine pentafluorophenyl ester, commonly abbreviated as this compound, is a high-purity activated amino acid derivative crucial for the synthesis of peptides. It is a key building block in Fmoc-based Solid Phase Peptide Synthesis (SPPS), a methodology that has become the cornerstone of modern peptide chemistry for research, diagnostics, and therapeutic drug development. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary, base-labile protection for the N-terminal amine, while the pentafluorophenyl (Pfp) ester activates the C-terminal carboxylic acid for efficient amide bond formation. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, experimental protocols for its use, and the biological relevance of its core leucine structure.

Chemical Structure and Properties

This compound is a derivative of the natural amino acid L-leucine. The structure consists of the leucine side chain (-CH2-CH(CH3)2), an N-terminal α-amine protected by an Fmoc group, and a C-terminal carboxyl group activated as a pentafluorophenyl ester. This pre-activated form facilitates rapid and efficient coupling reactions during peptide synthesis.

Data Presentation: Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 86060-88-0 | [1][2][3][4][5][6] |

| Synonyms | Fmoc-L-leucine pentafluorophenyl ester, N-α-Fmoc-L-leucine pentafluorophenyl ester | [2][4][5] |

| Molecular Formula | C₂₇H₂₂F₅NO₄ | [1][2][3][6] |

| Molecular Weight | 519.46 g/mol | [3][4][5][6] |

| Appearance | White to off-white or beige powder/solid | [3][5] |

| Melting Point | 101-115 °C | [5] |

| Purity (HPLC) | ≥97.5% | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetone. The related Fmoc-Leu-OH is soluble in ethanol and dimethylformamide (DMF). | [7][8][9] |

| Storage Temperature | Recommended storage at 2-8°C. | [3] |

Experimental Protocols

The primary application of this compound is in Solid Phase Peptide Synthesis (SPPS). The following section details a standard protocol for the incorporation of a leucine residue into a growing peptide chain using this reagent.

Protocol 1: Fmoc-SPPS Coupling Cycle for this compound

This protocol outlines a single coupling cycle on a solid support resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin) that already has a peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine

-

This compound

-

Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% piperidine in DMF (v/v)

-

Washing solvents: Dichloromethane (DCM), Isopropanol (IPA)

-

Coupling additives (optional, but recommended): 1-Hydroxybenzotriazole (HOBt)

-

Reaction vessel for manual or automated synthesis

-

Inert gas (Nitrogen or Argon)

Methodology:

-

Resin Preparation:

-

If starting a new synthesis, ensure the first amino acid is loaded onto the resin and its Fmoc group has been removed.

-

Swell the peptide-resin in DMF for at least 30-60 minutes before the first coupling step.

-

-

Fmoc Group Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin (approx. 10 mL per gram of resin).

-

Agitate the mixture for 5 minutes. Drain the solution.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[10]

-

Drain the solution.

-

-

Washing:

-

Wash the resin thoroughly to remove residual piperidine and dibenzofulvene byproducts.

-

Perform a series of washes, alternating between DMF and a less polar solvent like IPA or DCM. A typical sequence is: DMF (3x), IPA (3x), DMF (3x).[10]

-

The completion of this step leaves the N-terminal amine of the peptide-resin free and ready for coupling.

-

-

Coupling Reaction:

-

Prepare the coupling solution: Dissolve this compound (2-3 equivalents relative to resin loading) in DMF. For Fmoc-AA-OPfp esters, the addition of HOBt (1 equivalent) can increase reactivity and suppress side reactions.[10]

-

Add the activated this compound solution to the washed resin.

-

Agitate the mixture at room temperature. The high reactivity of Pfp esters often leads to rapid coupling kinetics, typically complete within 1-2 hours.

-

Reaction progress can be monitored using a qualitative test.

-

-

Post-Coupling Wash:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and the pentafluorophenol byproduct.

-

-

Confirmation of Coupling (Optional but Recommended):

-

Perform a qualitative test, such as the Kaiser (ninhydrin) test, on a small sample of the resin beads.[11]

-

A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a successful coupling. A positive result (blue/purple beads) indicates incomplete coupling, requiring a second coupling step.

-

This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Mandatory Visualizations

Experimental and Logical Workflows

Signaling Pathway

Leucine, the core amino acid of this compound, is not merely a building block for proteins but also a critical signaling molecule that regulates cellular metabolism and growth, primarily through the mTOR (mechanistic Target of Rapamycin) pathway.[12][13]

References

- 1. peptide.com [peptide.com]

- 2. Fmoc-Leu-OPfp_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 3. This compound = 98.0 86060-88-0 [sigmaaldrich.com]

- 4. This compound Novabiochem 86060-88-0 [sigmaaldrich.com]

- 5. This compound Novabiochem 86060-88-0 [merckmillipore.com]

- 6. canbipharm.com [canbipharm.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. This compound | 86060-88-0 [amp.chemicalbook.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. chempep.com [chempep.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. researchgate.net [researchgate.net]

- 13. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-Leu-OPfp in Peptide Synthesis: A Technical Guide to Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Fmoc-L-Leucine pentafluorophenyl ester (Fmoc-Leu-OPfp) in solid-phase peptide synthesis (SPPS). This compound serves as a highly efficient building block for the incorporation of leucine residues into a growing peptide chain. Its utility is rooted in the principles of Fmoc/tBu chemistry, a cornerstone of modern peptide synthesis.

Core Mechanism: The Role of the Pentafluorophenyl Ester

The key to the efficacy of this compound lies in the use of the pentafluorophenyl (Pfp) group as an activating ester. The Pfp group is strongly electron-withdrawing, which renders the ester carbonyl carbon highly electrophilic.[1] This heightened reactivity facilitates a rapid and efficient nucleophilic attack by the free N-terminal amine of the resin-bound peptide. The pentafluorophenoxide anion is an excellent leaving group, further driving the reaction towards the formation of a stable amide (peptide) bond.[1]

This method of pre-activation into a stable, crystalline solid offers significant advantages, including reduced side reactions that can occur with in-situ activation methods.[1] Furthermore, PFP esters are less susceptible to hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[1]

Signaling Pathway of Peptide Bond Formation

The following diagram illustrates the chemical pathway of the coupling reaction between the resin-bound peptide and this compound.

Caption: Mechanism of peptide bond formation using this compound.

Quantitative Data Presentation

The selection of a coupling method is critical for achieving high purity and yield, especially for sterically hindered amino acids like leucine. While direct comparative data for this compound is not extensively available in a single source, the following table extrapolates performance from studies on the closely related and also sterically hindered Fmoc-D-Leu-OH, providing a valuable comparison with common in-situ coupling reagents.

| Coupling Reagent/Method | Reagent Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Epimerization |

| This compound | Activated Ester | 30 - 60 min | High | High | Low |

| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low[2] |

| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate[2] |

| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low[2] |

| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low[2] |

Disclaimer: The quantitative data for HATU, HBTU, DIC/HOBt, and PyBOP is extrapolated from studies on the sterically hindered amino acid Fmoc-D-Leu-OH.[2] Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions. The data for this compound is based on its known high reactivity and stability.[1]

Kinetic studies have demonstrated the superior speed of PFP esters compared to other active esters, with a relative coupling rate ratio of OPfp:OPCP:ONp being 111:3.4:1.[1] This high rate of coupling is advantageous as it can minimize or eliminate undesirable side reactions.[1]

Experimental Protocols

Detailed methodologies are essential for reproducible and successful peptide synthesis. Below is a standard protocol for the coupling of this compound in manual Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acid loaded resin (e.g., Rink Amide resin)

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM), peptide synthesis grade

-

Kaiser test kit

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling:

-

Dissolve this compound (2-3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the this compound solution to the deprotected resin.

-

Agitate the mixture at room temperature for 30-60 minutes. For difficult couplings, the reaction time can be extended.

-

-

Monitoring:

-

Take a small sample of the resin beads.

-

Wash the beads thoroughly with DMF and then DCM.

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.

Experimental Workflow Diagram

The following diagram outlines the iterative cycle of a single amino acid coupling step in Fmoc-SPPS using this compound.

Caption: Generalized workflow for a single coupling cycle in Fmoc-SPPS.

Logical Relationships in Troubleshooting

Incomplete coupling is a common issue in SPPS. The following diagram provides a logical workflow for troubleshooting a positive Kaiser test after the initial coupling with this compound.

Caption: Troubleshooting workflow for incomplete coupling in SPPS.

References

The Role of Fmoc-Leu-OPfp in Biochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biochemistry and pharmaceutical development, the precise synthesis of peptides is a cornerstone of innovation. Fmoc-Leu-OPfp, chemically known as N-(9-Fluorenylmethoxycarbonyl)-L-leucine pentafluorophenyl ester, stands out as a critical reagent in this field. It is a highly purified, activated amino acid derivative specifically designed for efficient incorporation of the leucine residue into a growing peptide chain. This technical guide provides an in-depth exploration of the applications, quantitative performance, and detailed methodologies associated with the use of this compound in peptide synthesis, tailored for professionals in research and drug development.

The core utility of this compound lies in its application in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary, base-labile protecting group for the alpha-amino group of leucine. The key to its efficacy is the pentafluorophenyl (Pfp) ester at the C-terminus. The Pfp group is a highly effective activating moiety due to its strong electron-withdrawing nature, which renders the carbonyl carbon highly susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain. This activation facilitates rapid and efficient peptide bond formation.[1]

One of the significant advantages of using pre-activated esters like this compound is the reduced risk of side reactions that can occur when activation reagents are used in situ. Furthermore, the use of Pfp esters has been associated with a low propensity for racemization, a critical factor in maintaining the stereochemical integrity of the final peptide product.[2][3]

Core Applications in Biochemistry

The primary application of this compound is as a building block in the synthesis of peptides and proteins. Leucine is a common and often structurally important amino acid in many biologically active peptides. The efficient and clean incorporation of leucine is therefore crucial for the successful synthesis of these molecules.

Key applications include:

-

Custom Peptide Synthesis: For the creation of bespoke peptides for research into cellular signaling, protein-protein interactions, and enzyme kinetics.

-

Drug Discovery and Development: In the synthesis of peptide-based therapeutics, where high purity and yield are paramount.

-

Protein Engineering: For the site-specific introduction of leucine residues to study protein structure and function.

-

Development of Peptide-Based Diagnostics: In the synthesis of peptide antigens and probes for use in diagnostic assays.

Quantitative Performance Data

While direct head-to-head comparative data for this compound against all other coupling methods under identical conditions is not extensively consolidated in the literature, performance can be inferred from studies on Pfp esters and sterically hindered amino acids. Leucine, with its bulky isobutyl side chain, can present a moderate steric hindrance to coupling reactions.

The following table summarizes the performance of various coupling reagents for the incorporation of a sterically hindered leucine derivative, Fmoc-D-Leu-OH. This data provides a valuable proxy for the expected performance when coupling Fmoc-L-Leu-OPfp.

| Coupling Reagent/Method | Reagent Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Epimerization |

| Fmoc-AA-OPfp (Microwave, Solution-Phase) | Activated Ester | 30 - 45 seconds | Good | High | Very Low |

| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low |

| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate |

| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low |

| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low |

Disclaimer: The quantitative data for HATU, HBTU, PyBOP, and DIC/HOBt is extrapolated from studies on the sterically hindered Fmoc-D-Leu-OH and may vary depending on the specific peptide sequence, resin, and reaction conditions.[4] The data for Fmoc-AA-OPfp is from a microwave-assisted solution-phase synthesis and highlights the potential for extremely rapid coupling under these conditions.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in manual Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation

This protocol outlines a single cycle of amino acid addition to a resin-bound peptide chain.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

-

Dichloromethane (DCM)

-

Reaction vessel for manual SPPS

Procedure:

-

Resin Swelling: If starting a new synthesis, swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Add a fresh aliquot of 20% piperidine in DMF and agitate for 15 minutes to ensure complete Fmoc removal.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in DMF.

-

If used, dissolve HOBt (1.5 to 3 equivalents) in the same DMF solution. The addition of HOBt is known to accelerate the coupling rate of Pfp esters.[1]

-

Add the this compound solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature. The reaction is typically complete within 1-2 hours. Reaction completion can be monitored.

-

-

Monitoring the Coupling Reaction (Optional):

-

Perform a Kaiser test (ninhydrin test) on a small sample of the resin beads. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction.

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and the pentafluorophenol byproduct.

-

Wash with DCM (2-3 times) and then again with DMF (2-3 times) to prepare for the next cycle.

-

The peptide-resin is now ready for the next Fmoc deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support and the side-chain protecting groups removed.

Materials:

-

Dry peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

-

Centrifuge tubes

Procedure:

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage:

-

Place the dry peptide-resin in a suitable reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the mixture to separate the resin beads and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

-

Centrifuge the mixture to pellet the peptide.

-

Carefully decant the diethyl ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

-

-

Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to the use of this compound in peptide synthesis.

Caption: Mechanism of peptide bond formation using this compound.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Conclusion

This compound is a highly effective and reliable reagent for the incorporation of leucine in Fmoc-based solid-phase peptide synthesis. Its pre-activated nature allows for rapid coupling kinetics, high efficiency, and a reduced risk of racemization. The straightforward protocols and the high purity of the final products make it an invaluable tool for researchers, scientists, and drug development professionals. By understanding the quantitative performance and applying the detailed methodologies presented in this guide, users can optimize their peptide synthesis workflows to achieve their research and development goals.

References

Technical Guide: Fmoc-Leu-OPfp in Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in peptide synthesis, Fmoc-L-leucine pentafluorophenyl ester (Fmoc-Leu-OPfp) is a critical reagent. This activated amino acid derivative facilitates the efficient incorporation of leucine residues into a growing peptide chain during solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of its properties, experimental protocols for its use, and a visual representation of its role in the SPPS workflow.

Core Properties of this compound

This compound is a white to off-white powder.[1][2] Its key quantitative properties are summarized below.

| Property | Value | References |

| CAS Number | 86060-88-0 | [1][2][3][4][5][6][7] |

| Molecular Weight | 519.46 g/mol | [1][2][3][7] |

| Molecular Formula | C₂₇H₂₂F₅NO₄ | [1][2][3][4][7] |

| Purity | Typically ≥97.5% (HPLC) | [1][2] |

| Storage Temperature | 2-8°C or -20°C | [3][6] |

Role in Solid-Phase Peptide Synthesis

This compound is utilized in the Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[1][2] SPPS allows for the stepwise construction of a peptide chain anchored to an insoluble resin support.[4][6] This approach simplifies the purification process as excess reagents and byproducts are removed by washing and filtration.[6] The Fmoc group serves as a temporary protecting group for the alpha-amino group of the amino acid, which is removed at each cycle to allow for the addition of the next amino acid in the sequence.[4]

The pentafluorophenyl (Pfp) ester is an activating group that facilitates the formation of the peptide bond between the leucine residue and the free amine of the growing peptide chain on the resin.

Experimental Protocol: Incorporation of Leucine using this compound

The following is a generalized protocol for the coupling of this compound during a manual Fmoc-SPPS cycle. The specific quantities and reaction times may need to be optimized based on the scale of the synthesis, the specific peptide sequence, and the resin used.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling additives (optional, e.g., HOBt)

-

Dichloromethane (DCM)

-

Solid-phase synthesis reaction vessel

Methodology:

-

Resin Swelling: The peptide-resin is initially swelled in DMF for approximately 1 hour to ensure accessibility of the reactive sites.[3]

-

Fmoc Deprotection:

-

The DMF is drained from the swelled resin.

-

A solution of 20% piperidine in DMF is added to the resin to remove the Fmoc protecting group from the N-terminal amino acid of the peptide chain.[3][6]

-

The reaction is allowed to proceed for 5-10 minutes with agitation.[6]

-

The deprotection solution is drained, and the process is repeated once more to ensure complete removal of the Fmoc group.[6]

-

The resin is then thoroughly washed multiple times with DMF to remove all traces of piperidine.[6]

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (typically 2-5 equivalents relative to the resin loading) in DMF.

-

This solution is then added to the reaction vessel containing the deprotected peptide-resin.

-

The coupling reaction is allowed to proceed with agitation for 1-2 hours at room temperature.[4] The completion of the reaction can be monitored using a colorimetric test (e.g., ninhydrin test).

-

Once the coupling is complete, the reaction solution is drained.

-

-

Washing: The peptide-resin is washed thoroughly with DMF and subsequently with DCM to remove any unreacted reagents and byproducts.[6] The resin is now ready for the next deprotection and coupling cycle.

-

Cleavage and Final Deprotection: After the entire peptide sequence has been assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the peptide-resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) and various scavengers.[4][5]

Fmoc-SPPS Workflow

The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis process.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

- 1. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

Physical and chemical properties of Fmoc-L-leucine pentafluorophenyl ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Fmoc-L-leucine pentafluorophenyl ester, a critical reagent in modern peptide synthesis. This document details its core characteristics, provides standardized experimental protocols for its application, and outlines the fundamental workflows for its use in solid-phase peptide synthesis (SPPS).

Core Physical and Chemical Properties

Fmoc-L-leucine pentafluorophenyl ester is a white, crystalline powder.[1] Its chemical structure incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group of L-leucine, with the carboxyl group activated as a pentafluorophenyl (Pfp) ester. This pre-activation makes it highly reactive towards nucleophiles, facilitating efficient peptide bond formation.[1]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₂₂F₅NO₄ | [1][2] |

| Molecular Weight | 519.46 g/mol | [1][2] |

| Melting Point | 101-115 °C | [1] |

| Boiling Point | 596.3 ± 50.0 °C (Predicted) | [1] |

| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |

| Storage Temperature | 2-8 °C | [1] |

Chemical Reactivity and Stability

The key to the utility of Fmoc-L-leucine pentafluorophenyl ester lies in the electron-withdrawing nature of the pentafluorophenyl group. This makes the ester an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack by the free amino group of a growing peptide chain. This high reactivity allows for rapid and efficient coupling reactions under mild conditions, minimizing side reactions and racemization.[3]

The Fmoc protecting group is stable under the acidic conditions used for cleavage of some side-chain protecting groups but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[4][5] The compound should be stored in a cool, dry place to prevent hydrolysis of the active ester.[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-leucine pentafluorophenyl ester is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). SPPS is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids on a solid support.[6][7]

Experimental Protocol: Coupling of Fmoc-L-leucine Pentafluorophenyl Ester in SPPS

This protocol outlines a general procedure for the coupling of Fmoc-L-leucine pentafluorophenyl ester to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Fmoc-L-leucine pentafluorophenyl ester

-

Peptide synthesis resin with a free amino group (e.g., Rink Amide resin)

-

Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM), peptide synthesis grade

-

Solid-phase peptide synthesis vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Wash the resin with DCM (2-3 times) and then again with DMF (2-3 times).

-

-

Coupling Reaction:

-

Dissolve Fmoc-L-leucine pentafluorophenyl ester (1.5 to 3 equivalents relative to the resin substitution) in a minimal amount of DMF.

-

Add the dissolved Fmoc-L-leucine pentafluorophenyl ester solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test. A negative Kaiser test (the beads remain colorless or yellowish) indicates a complete reaction.

-

-

Washing:

-

Drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted starting material and byproducts.

-

Wash the resin with DCM (2-3 times).

-

The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid.

Fmoc-SPPS Coupling Workflow

Logical Relationship in Reactivity

The efficiency of the coupling reaction is a direct consequence of the chemical functionalities present in Fmoc-L-leucine pentafluorophenyl ester and the deprotected peptide chain.

References

- 1. FMOC-LEU-OPFP | 86060-88-0 [amp.chemicalbook.com]

- 2. canbipharm.com [canbipharm.com]

- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of Pentafluorophenyl Ester in Fmoc-Leu-OPfp

Abstract

The formation of the amide bond is the cornerstone of peptide synthesis. The efficiency and fidelity of this reaction are paramount to achieving high yields and purity, particularly in the synthesis of complex or lengthy peptides. Nα-Fmoc-L-leucine pentafluorophenyl ester (this compound) is a widely utilized activated amino acid derivative that leverages the unique chemical properties of the pentafluorophenyl (Pfp) ester to drive efficient peptide coupling. This technical guide provides a comprehensive overview of the core principles governing the function of the Pfp ester in this compound, its advantages over other methods, quantitative performance data, and detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS).

Core Principles: The Chemistry of the Pentafluorophenyl Ester

This compound is an L-leucine amino acid where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxylic acid is activated as a pentafluorophenyl ester.[1][2] The critical role of the Pfp moiety lies in its powerful electron-withdrawing nature, which is fundamental to its function as a superior activating group.[3][4]

The Pfp group contains five fluorine atoms, the most electronegative element, which inductively pull electron density away from the phenyl ring. This effect propagates to the ester's carbonyl carbon, rendering it highly electrophilic and exceptionally susceptible to nucleophilic attack by the free amino group of a growing peptide chain.[5][6]

The reaction proceeds through a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the activated carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the pentafluorophenolate anion. This anion is a remarkably stable and excellent leaving group due to the ability of the electron-deficient ring to stabilize the negative charge.[4][5] This rapid and efficient process drives the formation of a new, stable peptide bond.

Caption: Mechanism of peptide bond formation using this compound.

Advantages of the Pentafluorophenyl Ester in Peptide Synthesis

The use of pre-formed, stable Pfp esters like this compound offers several distinct advantages in modern peptide synthesis, particularly within the Fmoc/tBu solid-phase methodology.[3][7]

-

High Reactivity and Speed: Pfp esters are among the most reactive activated esters used in peptide synthesis. This high reactivity leads to significantly faster coupling times, which is crucial for improving throughput and minimizing the duration the growing peptide is exposed to potentially harmful chemical conditions.[3]

-

Reduced Side Reactions: The rapid kinetics help to suppress common side reactions. By avoiding the need for separate in situ activating reagents at the point of coupling, the growing peptide chain is not exposed to potentially damaging carbodiimides or other coupling additives, which can cause unwanted modifications.[7] Furthermore, the high acylation speed is particularly beneficial for minimizing racemization, a critical concern for maintaining the stereochemical integrity of the peptide.[3][5]

-

High Stability: Despite their high reactivity, Pfp esters are stable, often crystalline solids that can be pre-purified and stored, ensuring high purity at the point of use.[3] They are notably less susceptible to spontaneous hydrolysis compared to other common active esters, such as N-hydroxysuccinimide (NHS) esters, which is an advantage in various reaction conditions.[3][8]

-

Suitability for Automation: Their stability and high reactivity make Fmoc-amino acid-OPfp derivatives ideal for automated solid-phase peptide synthesis (SPPS), where reliability and rapid, complete reactions are essential.[3]

Caption: Logical flow demonstrating the advantages of Pfp esters.

Quantitative Performance Data

The enhanced performance of Pfp esters has been quantified in kinetic studies. These studies highlight the superior coupling rates compared to other commonly used active esters.

| Active Ester Type | Structure Suffix | Relative Coupling Rate Ratio | Reference |

| Pentafluorophenyl Ester | -OPfp | 111 | [3][5] |

| Pentachlorophenyl Ester | -OPcp | 3.4 | [3][5] |

| p-Nitrophenyl Ester | -ONp | 1 | [3][5] |

Table 1: Comparative reaction kinetics of common active esters.

This data clearly demonstrates that Pfp esters are significantly more reactive, coupling over 30 times faster than pentachlorophenyl esters and over 100 times faster than p-nitrophenyl esters.[3][5]

Experimental Protocols

The following is a detailed methodology for the use of this compound in a standard manual Fmoc solid-phase peptide synthesis cycle.

Materials and Reagents

-

Resin: Pre-loaded Wang or Rink Amide resin with the C-terminal amino acid.

-

This compound

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Washing Solvents: DMF, Isopropanol (IPA).

-

Base (optional, for solution phase): N,N-Diisopropylethylamine (DIPEA).

Protocol: Single Coupling Cycle for this compound

This protocol assumes the synthesis has already been initiated and the N-terminal Fmoc group of the peptide-resin is ready for removal.

-

Resin Swelling: If starting, swell the peptide-resin in DMF for 30-60 minutes in a suitable SPPS reaction vessel.

-

Fmoc Deprotection:

-

Drain the solvent from the resin.

-

Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).

-

Agitate the mixture for 5 minutes. Drain the solution.

-

Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[9]

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is 5 x 1-minute washes with DMF. Alternating between DMF and a different solvent like IPA can improve washing efficiency.[9]

-

-

Coupling of this compound:

-

Prepare a solution of this compound (1.5 to 3 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add the this compound solution to the washed, deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature. The high reactivity of the OPfp ester means coupling is often complete within 1-2 hours.[4]

-

Monitoring (Optional): The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete reaction.

-

-

Final Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 to 5 times) to remove any excess this compound and the pentafluorophenol byproduct.

-

-

Cycle Completion: The peptide-resin is now ready for the next cycle of deprotection and coupling.

Caption: Experimental workflow for a single SPPS coupling cycle.

Conclusion

The pentafluorophenyl ester is a powerful activating group that imparts superior reactivity and stability to Fmoc-protected amino acids such as this compound. Its use facilitates rapid and highly efficient peptide bond formation while minimizing common side reactions like racemization.[3][5] The combination of high performance, stability, and suitability for automation makes Fmoc-amino acid-OPfp derivatives an indispensable tool for researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound = 98.0 86060-88-0 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 9. chempep.com [chempep.com]

The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and high-fidelity assembly of peptide chains.[1][2] Its widespread adoption stems from its unique lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] This technical guide provides a comprehensive overview of Fmoc chemistry, its deprotection mechanism, quantitative data on deprotection conditions, detailed experimental protocols, and a discussion of common side reactions for researchers, scientists, and drug development professionals.

The Core Principles of Fmoc Chemistry

The Fmoc group is a carbamate that temporarily blocks the α-amino group of an amino acid, preventing self-coupling during peptide synthesis.[1] It is introduced by reacting an amino acid with a reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), with the latter being more common due to its greater stability and lower propensity for side reactions.[1][3]

The key to the Fmoc group's utility lies in its base-lability. The electron-withdrawing nature of the fluorenyl ring system renders the proton at the C9 position acidic, allowing for its removal via a β-elimination mechanism in the presence of a mild base, typically a secondary amine like piperidine.[1][4]

Orthogonality in Peptide Synthesis

The Fmoc/tBu strategy is the predominant method for SPPS.[1] It employs the base-labile Fmoc group for the temporary protection of the Nα-amine and acid-labile groups (like tert-butyl, tBu) for the "permanent" protection of reactive amino acid side chains.[1] This orthogonality is crucial as it ensures that the side-chain protecting groups remain intact during the iterative cycles of Nα-Fmoc removal.[1] The Fmoc group is very stable towards acids, tolerating reagents like trifluoroacetic acid (TFA) which is commonly used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.[3]

Mechanism of Fmoc Protection and Deprotection

The protection of an amino acid with an Fmoc group and its subsequent removal are fundamental steps in Fmoc-based SPPS.

Protection: The synthesis of Fmoc-amino acids is typically achieved by reacting the free amino acid with Fmoc-Cl or Fmoc-OSu under basic conditions.[1] The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.[3]

Deprotection: The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis. The most common reagent for this purpose is a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][5][6] The deprotection proceeds through a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1][3] First, a base abstracts the acidic proton from the C9 position of the fluorenyl ring.[5][7][8] This is followed by a rapid β-elimination, which releases the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[5][7][8] The liberated DBF is then scavenged by the excess piperidine to form a stable adduct, preventing it from reacting with the newly liberated amine, which would otherwise lead to chain termination.[3][5][6]

Figure 1: Simplified workflow of Fmoc protection of an amino acid.

Figure 2: Mechanism of Fmoc deprotection by piperidine.

Quantitative Data on Fmoc Deprotection Conditions

The choice of deprotection reagent and conditions can significantly impact the efficiency of Fmoc removal and the purity of the final peptide.[1]

Deprotection Kinetics with Piperidine

The rate of Fmoc deprotection is dependent on the concentration of piperidine. Higher concentrations generally lead to faster deprotection.

| Piperidine Concentration (v/v in DMF) | Time (min) | Fmoc Removal from Fmoc-Val-OH (%) |

| 1% | 1 | ~33.4 |

| 1% | 3 | ~49.6 |

| 2% | 1 | ~12.9 |

| 2% | 3 | ~63.3 |

| 2% | 5 | ~87.9 |

| 5% | 3 | >99 |

| 20% | 3 | >99 |

| Data adapted from a study on Fmoc removal kinetics.[9] |

Comparison of Deprotection Reagents

While piperidine is the most common reagent, other bases have been investigated as alternatives.

| Deprotection Reagent | Peptide Sequence | Purity (%) |

| 20% Piperidine in DMF | ACP (65-74) | 90.1 |

| 20% 4-Methylpiperidine in DMF | ACP (65-74) | 88.4 |

| 10% Piperazine in DMF/EtOH (9:1) | ACP (65-74) | 89.2 |

| 20% Piperidine in DMF | Aβ (1-42) | 55.4 |

| 20% 4-Methylpiperidine in DMF | Aβ (1-42) | 60.2 |

| 10% Piperazine in DMF/EtOH (9:1) | Aβ (1-42) | 50.1 |

| Data adapted from a study comparing deprotection reagents.[1] The highest values for each peptide are in bold. |

Experimental Protocols

The following are detailed methodologies for key experiments in Fmoc chemistry.

Protocol 1: Synthesis of Fmoc-Amino Acids using Fmoc-OSu

This protocol describes a general procedure for the N-terminal protection of amino acids.

Materials:

-

Amino Acid (1.0 equivalent)

-

Fmoc-OSu (1.05 equivalents)[1]

-

10% Aqueous Sodium Carbonate or a mixture of Dioxane and Aqueous Sodium Bicarbonate[1][2]

-

Diethyl Ether

-

Dilute Hydrochloric Acid

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolution of Amino Acid: Dissolve the amino acid in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[1][2]

-

Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.[1][2]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[1][2]

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[1][2]

-

Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.[1][2]

-

Extraction: Extract the precipitated Fmoc-amino acid with ethyl acetate.[2]

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[2]

-

Purification: If necessary, purify the crude Fmoc-amino acid by recrystallization.[2]

Protocol 2: Manual Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol describes the standard procedure for removing the Fmoc group from a peptide chain attached to a solid support.

Materials:

-

Fmoc-protected peptidyl-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade[7]

-

Piperidine, reagent grade[7]

-

Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.[7]

-

Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)[7]

-

Manual SPPS reaction vessel with a sintered glass filter[7]

Procedure:

-

Resin Swelling (if starting dry): Swell the peptidyl-resin in DMF for at least 30-60 minutes in the reaction vessel.[7][8] Drain the solvent.

-

First Deprotection: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).[5][8] Agitate the slurry using a shaker or by bubbling with inert gas for 1-3 minutes at room temperature.[5] Drain the deprotection solution. This first treatment removes the bulk of the Fmoc groups.[7]

-

Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin.[10][11] Agitate the slurry for 10-30 minutes at room temperature to ensure complete deprotection.[1][10]

-

Drain: Drain the deprotection solution.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[1][8][10] Additional washes with DCM and IPA can be performed before drying if required.

-

The deprotected peptidyl-resin is now ready for the next amino acid coupling cycle.[7]

Figure 3: General workflow for one cycle of solid-phase peptide synthesis.

Common Side Reactions and Troubleshooting

While Fmoc chemistry is robust, several side reactions can occur.

-

Aspartimide Formation: Peptides containing aspartic acid are prone to this side reaction where the side-chain carboxylate attacks the backbone amide, forming a five-membered succinimide ring.[5] This can lead to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl iso-peptide.[5] Mitigation strategies include the addition of HOBt to the piperidine deprotection solution.[1][12]

-

Diketopiperazine (DKP) Formation: This is a common side-reaction at the dipeptide stage, where the deprotected N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[1][13][14] This is particularly prevalent when proline is one of the first two residues.[1][12]

-

Racemization: The α-proton of an activated amino acid is susceptible to abstraction by a base, which can lead to racemization.[1][14] Cysteine and Histidine are particularly susceptible to racemization.[5] The use of coupling reagents containing additives like HOBt or Oxyma can suppress racemization.[14]

-

Incomplete Deprotection: Steric hindrance or peptide aggregation can lead to incomplete removal of the Fmoc group.[13] This can be diagnosed by a negative Kaiser test after the deprotection step.[15] Troubleshooting steps include increasing the deprotection time or temperature, or using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[10][13][15]

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild and efficient method for the synthesis of a wide array of peptides.[1] A thorough understanding of its chemistry, lability, and potential side reactions is crucial for researchers and drug development professionals to optimize synthesis protocols and obtain high-purity peptides.[1] By carefully selecting reagents, controlling reaction conditions, and monitoring each step, the challenges associated with Fmoc chemistry can be effectively managed, enabling the successful synthesis of complex and sensitive peptide targets.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to Activated Esters in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theory and practical application of activated esters in chemical peptide synthesis, a cornerstone of modern drug discovery and development. From fundamental principles to detailed experimental protocols, this document serves as a critical resource for researchers aiming to optimize their peptide synthesis strategies.

Introduction: The Role of Activated Esters in Peptide Bond Formation

Peptide synthesis, the stepwise formation of amide bonds between amino acids, is a fundamental process in both nature and the laboratory. The chemical synthesis of peptides requires the activation of the C-terminal carboxylic acid of one amino acid to facilitate its reaction with the N-terminal amine of another.[1] Activated esters are a class of reactive intermediates widely employed for this purpose. They are designed to be sufficiently electrophilic to react efficiently with the amino group, yet stable enough to minimize side reactions, most notably racemization.[2]

Historically, the use of pre-formed, isolated active esters in solid-phase peptide synthesis (SPPS) was limited by their relatively slow reaction rates.[3][4] However, the development of highly reactive activating agents and the use of additives that generate activated esters in situ have led to a resurgence of this powerful method.[3][4] Today, the activated ester strategy is central to many modern peptide coupling protocols.

The General Mechanism of Peptide Bond Formation via Activated Esters

The fundamental principle behind the use of activated esters is the conversion of a carboxylic acid into a more reactive species. This is achieved by introducing an electron-withdrawing group into the ester's alcohol moiety, which enhances the electrophilicity of the carbonyl carbon. The general mechanism proceeds as follows:

-

Activation: The carboxylic acid of an N-protected amino acid is reacted with a coupling reagent, often in the presence of an additive, to form a highly reactive intermediate. This intermediate is then converted into the activated ester.

-

Coupling: The activated ester is then subjected to nucleophilic attack by the free amino group of the growing peptide chain.

-

Peptide Bond Formation: The tetrahedral intermediate formed during the coupling step collapses to form the new peptide bond and release the activating group's alcohol.

This process is central to both solution-phase and solid-phase peptide synthesis methodologies.

Types of Activated Esters and Activating Reagents

A variety of activated esters are utilized in peptide synthesis, each with its own distinct reactivity profile and applications. These are typically formed in situ through the use of specific activating reagents.

Carbodiimides and Additives: The Foundation of In Situ Activation

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic activating agents.[5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] However, this intermediate is prone to racemization and can undergo an intramolecular rearrangement to form an unreactive N-acylurea.[5][6]

To mitigate these side reactions, additives such as 1-hydroxybenzotriazole (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), are employed.[7] These additives react with the O-acylisourea intermediate to form the corresponding HOBt or HOAt active esters, which are more stable and less prone to racemization.[7]

Onium Salts: Highly Efficient Activating Agents

Phosphonium and aminium (uronium) salts are a class of highly efficient coupling reagents that directly form active esters.[7] Common examples include:

-

Phosphonium Salts: BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate).

-

Aminium/Uronium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

These reagents react with the carboxylate of the N-protected amino acid in the presence of a base (typically diisopropylethylamine, DIPEA) to form the corresponding OBt or OAt active ester.[8] HATU is particularly effective due to the participation of the nitrogen atom in the pyridine ring of the HOAt moiety, which accelerates the coupling reaction.[7]

Pre-formed Activated Esters

Certain activated esters, such as N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters, are stable enough to be isolated, purified, and stored.[2][7] This offers the advantage of using well-characterized, high-purity reagents in the coupling step, which can be beneficial for process control and scalability. PFP esters are particularly reactive and are often used to facilitate difficult couplings.[9]

Quantitative Comparison of Activated Esters

The choice of activating agent and the resulting activated ester has a significant impact on coupling efficiency and the extent of side reactions. The following table summarizes key quantitative data for common activated esters.

| Activated Ester Type | Activating Reagent/Method | Relative Coupling Rate | Racemization Potential | Key Advantages | Key Disadvantages |

| OBt Esters | DCC/HOBt, DIC/HOBt, HBTU, TBTU, PyBOP | Moderate to High | Low with HOBt | Well-established, cost-effective, good suppression of racemization. | HOBt is explosive; N-acylurea formation with carbodiimides. |

| OAt Esters | HATU, PyAOP | Very High | Very Low | Highly efficient, excellent for hindered couplings, superior racemization suppression. | Higher cost. |

| NHS Esters | DCC/NHS, EDC/NHS | Moderate | Moderate | Stable and isolable, widely used in bioconjugation. | Slower reaction rates compared to OAt esters. |

| PFP Esters | DCC/PFP-OH, PFP-O-TFA | Very High | Low | Highly reactive, stable, good for difficult couplings.[9] | Higher cost of pentafluorophenol. |

| Oxyma Esters | DIC/Oxyma, COMU | High | Very Low | Non-explosive alternative to HOBt, high efficiency. | Newer, less historical data. |

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during the activation and coupling steps, leading to impurities and reduced yield. Understanding and controlling these side reactions is critical for successful peptide synthesis.

Racemization

Racemization, the loss of stereochemical integrity at the α-carbon of the activated amino acid, is a major concern.[10] It can occur via two primary mechanisms: direct enolization or through the formation of a 5(4H)-oxazolone intermediate.[7][11]

-

Mitigation Strategies:

Diketopiperazine (DKP) Formation

DKP formation is an intramolecular cyclization reaction that occurs at the dipeptide stage, leading to the cleavage of the dipeptide from the resin.[3][12] This is particularly problematic for sequences containing proline or other secondary amino acids at the C-terminus of the dipeptide.[13]

-

Mitigation Strategies:

N-Acylurea Formation

As previously mentioned, this side reaction is specific to carbodiimide-mediated couplings and results from the rearrangement of the O-acylisourea intermediate.[16]

-

Mitigation Strategies:

-

The use of HOBt or HOAt to rapidly trap the O-acylisourea as the more stable active ester.[5]

-

Using pre-activation protocols where the active ester is formed before the addition of the resin-bound amine.

-

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and use of common activated esters in SPPS.

Protocol for HBTU/HOBt Mediated Coupling in Fmoc SPPS

This protocol describes a standard coupling cycle using HBTU/HOBt for the activation of an Fmoc-protected amino acid.[17]

Materials:

-

Fmoc-protected amino acid (4 eq.)

-

HBTU (3.9 eq.)

-

HOBt (4 eq.)

-

DIPEA (8 eq.)

-

Peptide synthesis grade DMF

-

Resin-bound peptide with a free N-terminus

-

20% Piperidine in DMF for Fmoc deprotection

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat. Wash the resin thoroughly with DMF (5-7 times).

-

Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes at room temperature.

-

Monitoring: Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative test (no blue color) indicates complete coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

Protocol for the Synthesis of an NHS-Ester of an N-Protected Amino Acid

This protocol outlines the synthesis of an N-hydroxysuccinimide ester using DCC as the coupling agent.[18]

Materials:

-

N-protected amino acid (1 eq.)

-

N-hydroxysuccinimide (NHS) (1.1 eq.)

-

DCC (1.1 eq.)

-

Dry Dichloromethane (DCM) or Ethyl Acetate

Procedure:

-

Reaction Setup: Dissolve the N-protected amino acid and NHS in the dry solvent.

-

DCC Addition: Cool the solution to 0°C in an ice bath and add a solution of DCC in the same solvent dropwise.

-

Reaction: Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.

-

Work-up: The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the mixture to remove the DCU.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from isopropanol).

Protocol for the Synthesis of a Pentafluorophenyl (PFP) Ester

This protocol describes the preparation of a PFP ester using pentafluorophenyl trifluoroacetate (PFP-TFA).[19]

Materials:

-

N-protected amino acid (1 eq.)

-

PFP-TFA (1.1 eq.)

-

Pyridine (1.1 eq.)

-

Dry Ethyl Acetate

Procedure:

-

Reaction Setup: Dissolve the N-protected amino acid in dry ethyl acetate.

-

Reagent Addition: Add pyridine followed by the dropwise addition of PFP-TFA at room temperature.

-

Reaction: Stir the mixture at room temperature for 2-4 hours.

-

Work-up: Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude PFP ester can be purified by column chromatography or recrystallization.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for SPPS utilizing the activated ester methodology.

Conclusion

The activated ester methodology remains a powerful and versatile tool in the arsenal of the peptide chemist. A thorough understanding of the different types of activated esters, their mechanisms of action, and the potential for side reactions is paramount for the successful synthesis of high-purity peptides. By carefully selecting the appropriate activating reagents and optimizing reaction conditions, researchers can overcome synthetic challenges and efficiently produce complex peptide targets for a wide range of applications in science and medicine.

References

- 1. peptide.com [peptide.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 4. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. youtube.com [youtube.com]

- 9. Pentafluorophenol and its derivatives [en.highfine.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. benchchem.com [benchchem.com]

- 18. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Stability and Storage of Fmoc-Leu-OPfp: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-L-leucine pentafluorophenyl ester (Fmoc-Leu-OPfp) is a critical building block in solid-phase peptide synthesis (SPPS). As an activated amino acid derivative, its purity and stability are paramount to the successful synthesis of high-quality peptides. This technical guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, and the primary degradation pathways. It also includes detailed experimental protocols for stability assessment to ensure the integrity of this vital reagent in research and drug development.

Pentafluorophenyl (PFP) esters, like this compound, are favored in peptide synthesis due to their high reactivity and increased resistance to spontaneous hydrolysis compared to other active esters, such as N-hydroxysuccinimide (NHS) esters.[1][2][3] This enhanced stability in aqueous environments allows for more efficient and reliable conjugation reactions.[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | (2S)-2-[[(9H-Fluoren-9-yl)methoxy]carbonylamino]-4-methylpentanoic acid, pentafluorophenyl ester |

| Molecular Formula | C₂₇H₂₂F₅NO₄ |

| Molecular Weight | 519.46 g/mol |

| Appearance | White to off-white crystalline powder |

| CAS Number | 86060-88-0 |

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several factors, primarily moisture, temperature, and light. Understanding the degradation pathways is crucial for maintaining the reagent's integrity.

Hydrolytic Stability

The principal degradation pathway for this compound in the presence of moisture is the hydrolysis of the pentafluorophenyl ester bond.[2] This reaction yields the corresponding carboxylic acid (Fmoc-Leu-OH) and pentafluorophenol, both of which are inactive for peptide coupling.[2] PFP esters are notably more resistant to hydrolysis than many other activated esters, a key advantage in peptide synthesis.[1][3] However, prolonged exposure to moisture, especially at elevated pH, will lead to degradation.[2]

Thermal Stability

The Fmoc protecting group itself can be susceptible to thermal degradation. Studies have shown that thermal cleavage of the Fmoc group can occur at elevated temperatures, for instance at 120°C in a solvent like DMSO.[5][6] While solid this compound is generally stable at recommended storage temperatures, prolonged exposure to high heat should be avoided. The thermal degradation of the leucine residue itself occurs at significantly higher temperatures, typically above 180°C.[7][8]

Photostability

The Fmoc group is known to be sensitive to light, particularly in solution. While the solid powder is more stable, it is advisable to protect it from prolonged exposure to light to prevent potential degradation.

The primary degradation pathways are visualized in the following diagram:

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. chimia.ch [chimia.ch]

- 6. researchgate.net [researchgate.net]

- 7. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Fmoc-Leu-OPfp in Common Laboratory Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-L-leucine pentafluorophenyl ester (Fmoc-Leu-OPfp) is a widely utilized activated amino acid ester in solid-phase peptide synthesis (SPPS). Its primary function is to facilitate the efficient coupling of a leucine residue to the N-terminus of a growing peptide chain. The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, enabling rapid amide bond formation. A thorough understanding of the solubility of this compound in various laboratory solvents is critical for optimizing coupling reaction conditions, ensuring complete dissolution of the reagent, and ultimately achieving high peptide purity and yield.

This technical guide provides a summary of the available solubility data for this compound, a detailed experimental protocol for determining its solubility, and logical workflows to guide solvent selection and experimental procedures.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 86060-88-0 | [1] |

| Molecular Formula | C₂₇H₂₂F₅NO₄ | [1] |

| Molecular Weight | 519.46 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 101-115 °C | [2][3] |

| Storage Temperature | 2-8°C | [1][3] |

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of solvents is not extensively published in peer-reviewed literature. However, qualitative data from various chemical suppliers provides a good starting point for solvent selection. The following table summarizes the available information.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Notes | Reference(s) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Clearly Soluble | Soluble at 0.5 mmole in 3 ml (~86.6 mg/mL) | [2] |

| Chloroform | CHCl₃ | 119.38 | Soluble | - | [3] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Soluble | A common solvent for peptide synthesis. | [3][4] |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Soluble | - | [3] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Soluble | - | [3] |

| Acetone | C₃H₆O | 58.08 | Soluble | - | [3] |

For context, the solubility of the parent compound, Fmoc-L-leucine, is provided below. While the pentafluorophenyl ester will have different solubility characteristics, this data can offer some guidance.

Table 2: Quantitative Solubility of Fmoc-L-Leucine (Fmoc-Leu-OH)

| Solvent | Solubility | Reference(s) |

| Ethanol | ~30 mg/mL | [5][6] |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [5][6] |

| N,N-Dimethylformamide (DMF) | ~30 mg/mL | [5][6] |

| Water | Insoluble/Sparingly soluble | [5][6][7] |

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for the gravimetric determination of the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected analytical grade solvents (e.g., DMF, DCM, Acetonitrile, THF, Ethyl Acetate)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Thermostatically controlled shaker or vortexer

-

Centrifuge

-

Micropipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The exact amount will depend on the expected solubility, but enough should be added to ensure that undissolved solid remains.

-